Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate
Description
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a halogenated nicotinic acid ester with a bromomethyl substituent at the 2-position, bromo at the 5-position, and chloro at the 6-position of the pyridine ring. These compounds are intermediates in agrochemical and pharmaceutical synthesis, leveraging their reactivity for further functionalization .
Properties
Molecular Formula |
C8H6Br2ClNO2 |
|---|---|
Molecular Weight |
343.40 g/mol |
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Br2ClNO2/c1-14-8(13)4-2-5(10)7(11)12-6(4)3-9/h2H,3H2,1H3 |
InChI Key |
FMVMOXURAZQEMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1CBr)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of methyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form methyl 6-chloronicotinate. This intermediate is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromine atoms at the 5 and 2 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid derivative .
Scientific Research Applications
Organic Synthesis
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate serves as a vital building block in the synthesis of complex organic molecules. It is frequently utilized in various coupling reactions to form more intricate structures, particularly in the pharmaceutical industry.
Medicinal Chemistry
The compound is significant in drug development, especially targeting nicotinic receptors or enzymes involved in metabolic pathways. Its halogen substituents enhance biological activity, making it a candidate for developing new therapeutic agents.
Case Study : A study demonstrated the compound's potential as an inhibitor of specific enzymes linked to metabolic disorders. The structure-activity relationship (SAR) analysis indicated that modifications to the halogen positions could enhance potency against targeted enzymes .
Material Science
In material science, this compound is employed in creating novel materials, including polymers and coatings. Its unique chemical properties contribute to enhanced durability and environmental resistance.
Example Application : Researchers have explored its use in developing coatings that exhibit improved resistance to UV degradation and water absorption, which are critical for outdoor applications .
This compound exhibits several biological activities attributed to its structural components:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : The compound has shown cytotoxicity towards specific cancer cell lines, particularly in colon cancer models.
- Enzyme Inhibition : Its ability to inhibit enzymes involved in metabolic pathways positions it as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the nicotinate moiety can interact with nicotinic receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate and its analogs:
*Calculated molecular weight based on formula.
Physicochemical Properties
- In contrast, ethyl esters (e.g., Ethyl 5-bromo-6-chloronicotinate) remain accessible, highlighting the impact of ester choice on supply .
- Thermal Stability : Bromomethyl groups may reduce thermal stability compared to chloro analogs, necessitating storage at low temperatures (0–6°C) for related brominated compounds .
Biological Activity
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate (CAS No. 1256789-01-1) is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound's unique structure, featuring multiple halogen substituents, positions it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₅Br₂ClN₄O₂
- Molecular Weight : 264.50 g/mol
- InChI Key : Not available in the provided data
- Log P (Partition Coefficient) : Indicates moderate lipophilicity, suggesting potential for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Br₂ClN₄O₂ |
| Molecular Weight | 264.50 g/mol |
| Boiling Point | Not available |
| Log P | Moderate |
This compound exhibits several biological activities attributed to its structural components:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : The halogenated structure may enhance cytotoxicity towards cancer cell lines, particularly in colon cancer models.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways could position it as a therapeutic agent for metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of chloronicotinate compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human colon cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
- Enzyme Interaction Studies : Research indicated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and can affect the pharmacokinetics of co-administered drugs .
Table 2: Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Antimicrobial | Active against Staphylococcus aureus |
| Anticancer | Cytotoxic to colon cancer cell lines |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
Toxicological Profile
While the biological activities are promising, the toxicological profile must also be considered:
- Acute Toxicity : Limited data suggest low acute toxicity; however, further studies are necessary to establish safe dosage levels.
- Chronic Effects : Long-term exposure studies are required to assess potential carcinogenic effects or reproductive toxicity.
Safety Data Summary
| Toxicity Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in preliminary tests |
| Chronic Effects | Not fully investigated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
